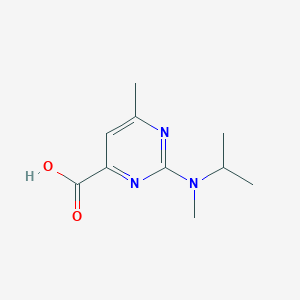
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid is a synthetic organic compound with a pyrimidine ring structure
Méthodes De Préparation
The synthesis of 2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid typically involves a series of chemical reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an isopropyl-methyl-amino group.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced with other groups.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid can be compared with other similar compounds such as:
4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): A synthetic psychedelic tryptamine with a similar isopropyl-methyl-amino group.
2-[Isopropyl(methyl)amino]-1-phenylethanone hydrochloride: A compound with a similar isopropyl-methyl-amino group but different core structure.
The uniqueness of this compound lies in its specific pyrimidine ring structure and the presence of both an isopropyl-methyl-amino group and a carboxylic acid group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
6-methyl-2-[methyl(propan-2-yl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)13(4)10-11-7(3)5-8(12-10)9(14)15/h5-6H,1-4H3,(H,14,15) |
Clé InChI |
DHUGJQJXPRVNLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N(C)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




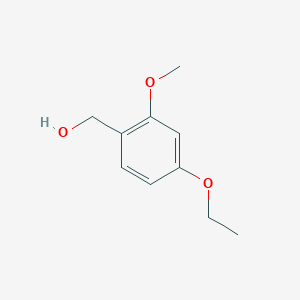
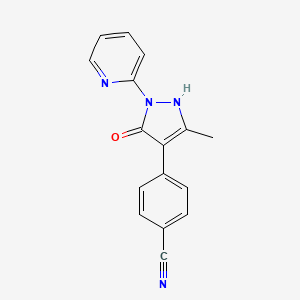
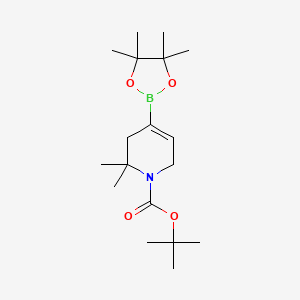

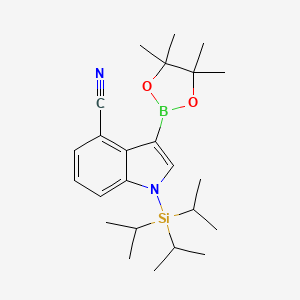
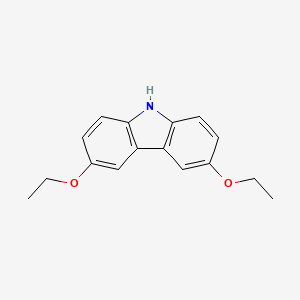

![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
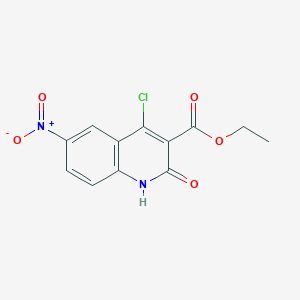

![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)

